molecular formula C9H10N4S B2982207 1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol CAS No. 851721-98-7

1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B2982207
CAS No.: 851721-98-7
M. Wt: 206.27
InChI Key: VRIHMSSVQBZMAW-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It likely contains a tetrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a thiol group (an sulfur and hydrogen group), attached to a 3,5-dimethylphenyl group (a phenyl ring with methyl groups at the 3rd and 5th positions) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of chiral stationary phase based on functionalized ZIF-8 with amylose carbamate involves the reaction of amylose with 3,5-dimethylphenyl isocyanate . Another method involves the synthesis of β-heteroarylated carbonyl compounds through the aza-Michael reaction .

Scientific Research Applications

Fluorescence Sensing

One of the prominent applications of derivatives related to 1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol is in fluorescence sensing. For instance, novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, showing potential as fluorescence sensors for benzaldehyde-based derivatives. These complexes indicate characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, which are selectively sensitive to benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, highlighting their utility in detecting these chemicals (Shi et al., 2015).

Catalysis in Organic Synthesis

Another application is found in organic synthesis, where 1-phenyl-1H-tetrazole-5-thiol has been utilized in a Markovnikov-selective formal hydroamination of styrenyl compounds. This process demonstrates the compound's role in facilitating the formation of tetrazolothione moieties in an atom-economical manner, a valuable attribute in synthetic chemistry (Savolainen, Han, & Wu, 2014).

Antimicrobial Activities

Research on novel tetrazoles clubbed with pyrimidine has shown significant antimicrobial activity, suggesting the potential of this compound derivatives in pharmaceutical applications. These compounds have shown efficacy against several bacteria, indicating their value in developing new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).

Anti-Corrosion Properties

In the field of materials science, derivatives of this compound have been investigated for their anti-corrosion properties. A study focusing on tetrazole derivatives as corrosion inhibitors for steel in acidic media demonstrated that these compounds exhibit high corrosion inhibition efficiency, offering a promising approach for protecting metals against corrosion (Tan et al., 2020).

Future Directions

While specific future directions for “1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol” were not found, research into related compounds is ongoing. For example, the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-3-7(2)5-8(4-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIHMSSVQBZMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=S)N=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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